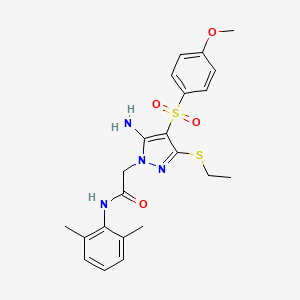
2-(5-amino-3-(ethylthio)-4-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) if known.
Synthesis Analysis
This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves studying the compound’s structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and stability under various conditions.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
Chemical Structure and Reactivity
Compounds with structures similar to the specified acetamide derivative have been extensively studied for their reactivity and potential in synthesizing novel compounds with significant biological activities. For instance, pyrazole-acetamide derivatives have been synthesized and characterized, showing notable antioxidant activity through various hydrogen bonding interactions and supramolecular architectures (K. Chkirate et al., 2019). Such studies underline the synthetic versatility and chemical significance of acetamide derivatives in developing pharmacologically active molecules.
Antimicrobial and Antifungal Activities
Acetamide derivatives, including those with pyrazole and isoxazole bases, have been evaluated for their antimicrobial and antifungal properties. Derivatives synthesized from cyanoacetamide have demonstrated promising results against bacterial and fungal strains, showcasing the potential of acetamide compounds in contributing to new antimicrobial agents (E. Darwish et al., 2014).
Potential in Antipsychotic Drug Development
Research into pyrazole-based compounds, similar in structure to the acetamide derivative , has explored their potential as antipsychotic agents. These studies have identified compounds that exhibit antipsychotic-like profiles without interacting with dopamine receptors, suggesting a nondopaminergic mechanism of action. Such findings open avenues for the development of new antipsychotic medications with potentially fewer side effects (L. Wise et al., 1987).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards. It would also involve looking at how to handle and dispose of the compound safely.
将来の方向性
This would involve looking at potential future research directions, such as new synthetic methods, applications, or modifications of the compound.
Please note that this is a general approach and the specific details would depend on the particular compound and the available information. For a comprehensive analysis, I would recommend consulting a chemistry textbook or a professional chemist.
特性
IUPAC Name |
2-[5-amino-3-ethylsulfanyl-4-(4-methoxyphenyl)sulfonylpyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S2/c1-5-31-22-20(32(28,29)17-11-9-16(30-4)10-12-17)21(23)26(25-22)13-18(27)24-19-14(2)7-6-8-15(19)3/h6-12H,5,13,23H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMGZPWJOUWNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)N)CC(=O)NC3=C(C=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(ethylthio)-4-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-butyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2865483.png)
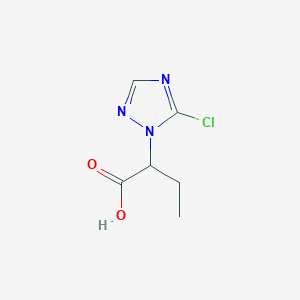
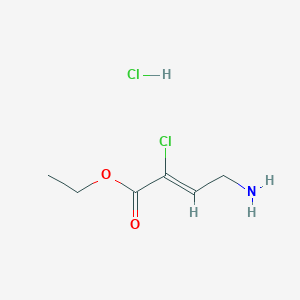
![3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2865488.png)
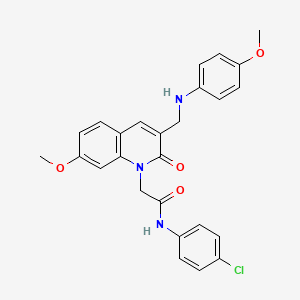
![Methyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2865491.png)
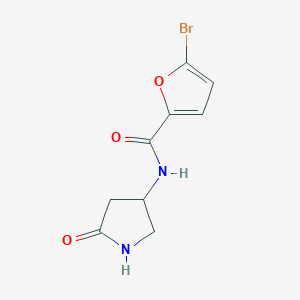
![4-fluoro-N-[(2-fluorophenyl)methyl]aniline](/img/structure/B2865493.png)
![N-(2-fluorophenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2865495.png)
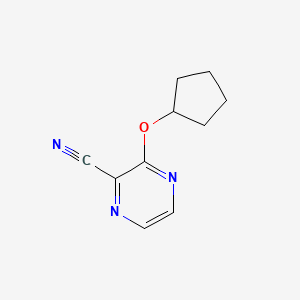
![N-(4-fluorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2865498.png)
![1-[Phenyl(2,4,6-trimethylphenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2865500.png)
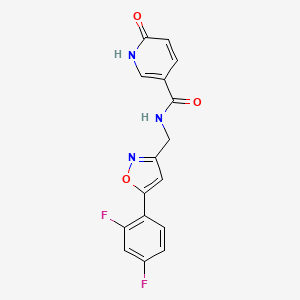
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide](/img/structure/B2865502.png)